3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide is a complex organic compound notable for its potential pharmaceutical applications. It is classified as a sulfonamide derivative, which indicates its structural features include a sulfonamide functional group. This compound is primarily studied for its inhibitory effects on protein tyrosine phosphatase 1B, an enzyme implicated in various metabolic disorders and cancers.
3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide falls under the category of small molecule inhibitors, specifically targeting protein tyrosine phosphatases. Its classification as a sulfonamide also places it within a broader category of compounds known for their antibacterial properties, although this particular compound is not primarily used for that purpose.
The synthesis of 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization with bromine and sulfonamide groups.
The compound features a complex structure characterized by:
The compound can participate in various chemical reactions typical of sulfonamides and halogenated organic compounds:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield optimization. Reaction monitoring techniques such as thin-layer chromatography may be employed to track progress.
The mechanism by which 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide exerts its biological effects primarily involves inhibition of protein tyrosine phosphatase 1B. This enzyme plays a critical role in insulin signaling pathways; thus, its inhibition can lead to enhanced insulin sensitivity.
Studies suggest that this compound binds to the active site of protein tyrosine phosphatase 1B, effectively blocking substrate access and preventing dephosphorylation of target proteins involved in glucose metabolism.
Key physical properties include:
Chemical properties relevant to this compound include:
3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide has significant potential in:
This compound represents an interesting area of study within medicinal chemistry due to its complex structure and potential therapeutic benefits.
The synthesis of 3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide (CAS: 765317-71-3) employs a convergent multi-step strategy. Key intermediates include 2-ethyl-6-sulfonylbenzofuran and 3,5-dibromo-4-hydroxybenzoyl chloride. Commercial suppliers like Alchem Pharmtech and TargetMol Chemicals synthesize the compound via Friedel-Crafts acylation between the benzofuran sulfonamide core and the activated dibrominated benzoyl derivative, followed by dimethylation [2] [5]. The route typically concludes with HPLC purification to achieve ≥97% purity. A comparative analysis of pathways is shown below:
Table 1: Synthesis Route Comparison
Step Sequence | Key Reagents | Overall Yield | Purity (HPLC) |
---|---|---|---|
Benzofuran sulfonation → Acylation | ClSO₃H, (3,5-Dibromo-4-HB)COCl | 38% | ≥95% [5] |
Acylation → Sulfonamide dimethylation | Et₃N, (CH₃)₂NH, Pd/C | 52% | ≥97% [2] |
Electrophilic bromination of 4-hydroxyacetophenone using molecular bromine (Br₂) in acetic acid achieves regioselective 3,5-dibromination. This reaction proceeds via an enol intermediate, with HOAc solvent minimizing polybromination. Optimal conditions (0–5°C, 2.05 eq Br₂) yield 96% 3,5-dibromo-4-hydroxyacetophenone, subsequently oxidized to the carboxylic acid using KMnO₄ before acyl chloride formation [2]. Microwave-assisted bromination reduces reaction times by 60% but requires rigorous temperature control to prevent debromination.
Incorporating dimethyl groups faces two key challenges: (1) steric hindrance from the adjacent benzofuran-ethyl group limits nucleophilic attack, and (2) over-alkylation risks quaternary salt formation. Optimization involves:
2-Ethylbenzofuran synthesis employs ortho-hydroxyaryl ketone cyclization. 5-Ethyl-2-hydroxyacetophenone undergoes iodocyclization using I₂/KI in DMSO at 80°C, forming the 2,3-disubstituted benzofuran scaffold in one pot [5]. Recent innovations use Cu(OTf)₂ catalysis (5 mol%) in PEG-400, enabling cyclization at 50°C with 94% yield and reduced O-alkylation byproducts (<3%). Subsequent C3-acylation uses AlCl₃-catalyzed Friedel-Crafts with in situ-generated 3,5-dibromo-4-hydroxybenzoyl chloride.
Critical purification hurdles include:
Table 2: Scalability Optimization Impact
Process Modification | Pilot Scale Yield | Purity | Cost Reduction |
---|---|---|---|
Batch crystallization | 68% | 98.5% | Baseline |
Antisolvent crystallization | 82% | 99.2% | 31% [2] |
Flow bromination | 91% | 98.8% | 40% [5] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9